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Compound of Interest

Compound Name: 4-Hydrazinoquinazoline

Cat. No.: B1199610

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of
the structural features and biological activities of novel 4-arylaminoquinazoline and triazolo[4,3-
c]quinazoline analogs, supported by X-ray crystallography data and detailed experimental
protocols.

This guide provides a comparative overview of the X-ray crystal structures of two distinct
classes of 4-hydrazinoquinazoline analogs: a 4-arylaminoquinazoline derivative with potent
cytotoxic activity and a series of fluorescent 3-aryl-5-aminobiphenyl substituted[1][2]
[3]triazolo[4,3-c]quinazolines. The structural data is correlated with their synthesis and, where
available, their biological activities, offering insights for the rational design of new therapeutic

agents.

Comparison of Crystallographic Data

The following tables summarize the key crystallographic data for a representative 4-
arylaminoquinazoline analog (5aX) and two examples from a series of triazolo[4,3-
c]quinazoline derivatives (2a and 2e).

Table 1: Crystallographic Data for 4-Hydrazinoquinazoline Analogs
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/ 3-Aryl-5- 3-Aryl-5-
. . . aminobiphenyl-[1] aminobiphenyl-[1]
Parameter Arylaminoquinazoli . .
[2][3]triazolo[4,3- [2][3]triazolo[4,3-
ne (5aX)[1] : : : :
c]quinazoline (2a) c]quinazoline (2e)
Formula Not explicitly provided = C32H29N5 C43H31N50
Crystal System Monoclinic Triclinic Monoclinic
Space Group pP21/c P-1 pP21/c
a (A) 12.3637(4) 10.0123(4) 11.2345(6)
b (A) 12.7902(2) 12.4567(5) 20.1123(11)
c (A) 13.2240(5) 12.7891(5) 15.8901(9)
a (%) 90 66.891(2) 90
B () 117.030(5) 88.987(2) 109.876(2)
vy () 90 68.789(2) 90
=*\/olume (A3) ** 1862.75(12) 1364.49(9) 3378.1(3)
z 2 2 4
R-factor (%) 5.69 Not explicitly provided  Not explicitly provided

Biological Activity and Signaling Pathways

Quinazoline derivatives are well-known for their wide range of biological activities, including

antitumor effects.[1] Many 4-arylaminoquinazolines, for instance, act as Epidermal Growth

Factor Receptor (EGFR) tyrosine kinase inhibitors, playing a crucial role in molecularly targeted

cancer therapy.[1] The EGFR signaling pathway is a key regulator of cell proliferation, survival,

and differentiation. Its aberrant activation is implicated in various cancers.

The diagram below illustrates the general workflow for identifying and characterizing bioactive

compounds like the 4-hydrazinoquinazoline analogs discussed herein.
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Caption: General workflow from synthesis to biological evaluation.
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The inhibition of the EGFR signaling cascade is a key mechanism of action for many
guinazoline-based anticancer drugs. The following diagram depicts a simplified overview of this

pathway.
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Caption: EGFR signaling pathway and point of inhibition.

A related compound to the 4-arylaminoquinazoline derivative 5aX, compound 5cX,
demonstrated significant inhibitory effects on the A549 and drug-resistant H1975 cell lines, with
IC50 values of less than 2.5 uM for both.[1] This potency was superior to the positive control,
Zorifertinib.[1] Molecular docking studies suggest that this activity is due to the compound
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binding to both wild-type EGFR and the drug-resistant EGFRL858R/T790M mutant via
hydrogen bonding.[1]

Experimental Protocols
Synthesis of 4-Arylaminoquinazoline Analog (5aX)

The synthesis of the 4-arylaminoquinazoline derivative 5aX was accomplished through a five-
step reaction sequence.[1] While the full detailed protocol for each step is extensive, the
general approach involves the construction of the quinazoline core followed by the introduction
of the arylamino side chain and subsequent modifications. The final product was purified and
characterized by IR, 1H NMR, and MS.[1]

Single Crystal Growth and X-ray Diffraction: Single crystals of 5aX suitable for X-ray diffraction
were obtained for analysis.[1] The crystal structure was determined using a single-crystal X-ray
diffractometer. The structure was solved by direct methods and refined by full-matrix least-
squares on F2.[1]

Synthesis of 3-Aryl-5-aminobiphenyl-[1][2][3]triazol0[4,3-
c]quinazoline Analogs (2a and 2e)

The synthesis of these triazoloquinazoline derivatives involved a multi-step process.

Preparation of 2-(4-bromophenyl)-4-hydrazinoquinazoline: This key intermediate was
synthesized from the corresponding 4-chloroquinazoline.

e Formation of Hydrazones: The 4-hydrazinoquinazoline was reacted with appropriate
aromatic aldehydes to form hydrazone intermediates.

o Oxidative Cyclization: The hydrazones underwent oxidative cyclization using bromine in
glacial acetic acid at room temperature to yield the 5-(4-bromophenyl)-[1][2][3]triazolo[4,3-
c]quinazoline core.

e Suzuki-Miyaura Cross-Coupling: The final products were obtained via a Palladium-catalyzed
Suzuki-Miyaura cross-coupling reaction between the 5-(4-bromophenyl) derivative and a
suitable arylboronic acid or pinacol ester.
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Single Crystal Growth and X-ray Diffraction: Single crystals of the target compounds were
grown, and their structures were unambiguously confirmed by X-ray diffraction analysis. This
was crucial to determine the annelation pattern of the triazole ring to the quinazoline system.

Conclusion

The X-ray crystal structure analysis of 4-hydrazinoquinazoline analogs reveals diverse
structural features that correlate with their distinct biological activities. The 4-
arylaminoquinazoline derivative 5aX exhibits a crystal packing influenced by intermolecular
hydrogen bonds, and its structural features are consistent with its potent cytotoxic activity, likely
through the inhibition of the EGFR signaling pathway. In contrast, the triazolo[4,3-c]quinazoline
series, derived from a common 4-hydrazinoquinazoline precursor, displays non-planar,
pincer-like conformations, which contribute to their notable fluorescent properties. This
comparative guide underscores the utility of X-ray crystallography in understanding the
structure-activity relationships of 4-hydrazinoquinazoline analogs and provides a valuable
resource for the design of novel compounds with tailored therapeutic or imaging applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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